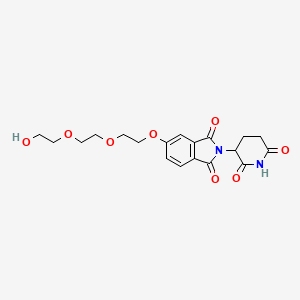
Thalidomide-5'-O-PEG3-OH
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Thalidomide-5’-O-PEG3-OH is a derivative of thalidomide, a compound initially developed as a sedative but later found to have significant teratogenic effects. Thalidomide and its derivatives have since been repurposed for various therapeutic applications, particularly in the treatment of multiple myeloma and inflammatory conditions . Thalidomide-5’-O-PEG3-OH is a modified version designed to enhance its solubility and bioavailability, making it a valuable tool in scientific research and potential therapeutic applications .
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of Thalidomide-5’-O-PEG3-OH involves the conjugation of thalidomide with a polyethylene glycol (PEG) linker. The process typically starts with the activation of the hydroxyl group on the PEG chain, followed by its attachment to the thalidomide molecule through an esterification or amidation reaction . The reaction conditions often involve the use of catalysts such as N,N’-dicyclohexylcarbodiimide (DCC) and 4-dimethylaminopyridine (DMAP) to facilitate the coupling reaction .
Industrial Production Methods: Industrial production of Thalidomide-5’-O-PEG3-OH follows similar synthetic routes but on a larger scale. The process is optimized for high yield and purity, often involving multiple purification steps such as recrystallization and chromatography to ensure the final product meets pharmaceutical standards .
化学反応の分析
Types of Reactions: Thalidomide-5’-O-PEG3-OH undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form hydroxylated derivatives.
Reduction: Reduction reactions can modify the nitro group present in the thalidomide structure.
Substitution: Nucleophilic substitution reactions can occur at the activated sites on the PEG chain.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Nucleophiles like amines and thiols are employed under basic conditions.
Major Products: The major products formed from these reactions include various hydroxylated and aminated derivatives of Thalidomide-5’-O-PEG3-OH, which can have different biological activities and solubility profiles .
科学的研究の応用
Thalidomide-5’-O-PEG3-OH has a wide range of applications in scientific research:
作用機序
The mechanism of action of Thalidomide-5’-O-PEG3-OH involves its binding to cereblon, a component of the E3 ubiquitin ligase complex. This binding leads to the degradation of specific transcription factors, such as IKZF1 and IKZF3, which play a role in cell proliferation and survival . The compound’s anti-inflammatory and anti-angiogenic effects are attributed to its ability to modulate the release of cytokines like tumor necrosis factor-alpha (TNF-α) and inhibit the formation of new blood vessels .
類似化合物との比較
Pomalidomide: Another derivative with similar applications but with a different safety and efficacy profile.
Uniqueness: Thalidomide-5’-O-PEG3-OH stands out due to its improved solubility and bioavailability, which enhances its therapeutic potential and makes it a valuable tool in drug development and research .
特性
分子式 |
C19H22N2O8 |
|---|---|
分子量 |
406.4 g/mol |
IUPAC名 |
2-(2,6-dioxopiperidin-3-yl)-5-[2-[2-(2-hydroxyethoxy)ethoxy]ethoxy]isoindole-1,3-dione |
InChI |
InChI=1S/C19H22N2O8/c22-5-6-27-7-8-28-9-10-29-12-1-2-13-14(11-12)19(26)21(18(13)25)15-3-4-16(23)20-17(15)24/h1-2,11,15,22H,3-10H2,(H,20,23,24) |
InChIキー |
SAABMASECGMOGF-UHFFFAOYSA-N |
正規SMILES |
C1CC(=O)NC(=O)C1N2C(=O)C3=C(C2=O)C=C(C=C3)OCCOCCOCCO |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
















